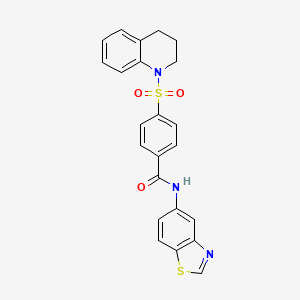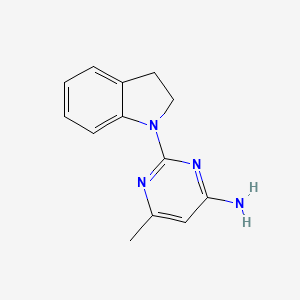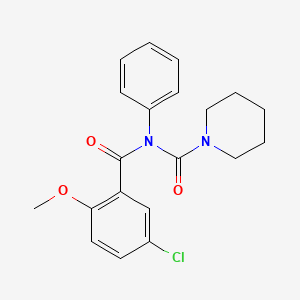
N-(1,3-benzothiazol-5-yl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3-benzothiazol-5-yl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide (BTQS) is a small organic molecule of great importance in medicinal chemistry. It is an active pharmaceutical ingredient (API) used in the synthesis of a variety of drugs, including antibiotics, antifungal agents, and anti-inflammatory drugs. BTQS is a stable and non-toxic compound, making it an ideal candidate for use in a variety of drug delivery systems. The molecule has also been used for the synthesis of a variety of other compounds, such as dyes, catalysts, and antioxidants.
科学研究应用
N-(1,3-benzothiazol-5-yl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide has been studied extensively for its potential medicinal applications. It has been used as a model compound in the development of new drugs, as well as for the synthesis of a variety of other compounds. It has been used in the synthesis of antibiotics, antifungal agents, and anti-inflammatory drugs. It has also been studied for its potential use in the treatment of cancer, cardiovascular disease, and other diseases.
作用机制
The mechanism of action of N-(1,3-benzothiazol-5-yl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide is not fully understood. However, it is believed to act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. Inhibition of COX-2 has been associated with a variety of anti-inflammatory effects. Additionally, N-(1,3-benzothiazol-5-yl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide has been shown to inhibit the activity of several other enzymes, including those involved in the metabolism of drugs and toxins.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(1,3-benzothiazol-5-yl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide are not fully understood. However, it is believed to have anti-inflammatory, antioxidant, and anti-tumor properties. It has also been shown to inhibit the activity of several enzymes involved in the metabolism of drugs and toxins. Additionally, it has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models.
实验室实验的优点和局限性
The advantages of using N-(1,3-benzothiazol-5-yl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide in laboratory experiments include its stability, low toxicity, and low cost. Additionally, it is a readily available compound, making it ideal for use in a variety of experiments. The main limitation of using N-(1,3-benzothiazol-5-yl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide in laboratory experiments is its lack of selectivity. It has been shown to inhibit the activity of several enzymes, making it difficult to study the effects of a single enzyme.
未来方向
For research on N-(1,3-benzothiazol-5-yl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide include further study of its mechanism of action and its potential therapeutic applications. Additionally, further research is needed to determine its potential as an inhibitor of other enzymes and its potential use in the development of new drugs. Additionally, further research is needed to determine its potential as an antioxidant and its potential use in the treatment of various diseases. Finally, further research is needed to determine its potential as a delivery system for other drugs and its potential use in the development of new drug delivery systems.
合成方法
N-(1,3-benzothiazol-5-yl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide is synthesized using a two-step process. In the first step, the benzothiazole ring is synthesized from the reaction of 4-chlorobenzotrifluoride and 2-mercaptobenzothiazole. In the second step, the 4-tetrahydroquinoline-1-sulfonyl group is attached to the benzothiazole ring through a condensation reaction with 1,2,3,4-tetrahydroquinoline-1-sulfonyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide. The resulting product is a white, crystalline solid.
属性
IUPAC Name |
N-(1,3-benzothiazol-5-yl)-4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3S2/c27-23(25-18-9-12-22-20(14-18)24-15-30-22)17-7-10-19(11-8-17)31(28,29)26-13-3-5-16-4-1-2-6-21(16)26/h1-2,4,6-12,14-15H,3,5,13H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCDHJRCXSBUSGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=CC5=C(C=C4)SC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d]thiazol-5-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(ethylsulfanyl)-N-[2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)ethyl]benzamide](/img/structure/B6494768.png)
![N-cyclopentyl-2-[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B6494773.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B6494774.png)
![N-(9H-fluoren-2-yl)-2-[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B6494780.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]propanamide](/img/structure/B6494787.png)
![N-(1H-1,3-benzodiazol-2-yl)-2-[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]propanamide](/img/structure/B6494789.png)
![{4',17'-dioxaspiro[cyclohexane-1,5'-tetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadecane]-1',3'(8'),9',11'(15')-tetraen-16'-ylidene}amino N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B6494796.png)
![{4',17'-dioxaspiro[cyclohexane-1,5'-tetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadecane]-1',3'(8'),9',11'(15')-tetraen-16'-ylidene}amino N-(3-chlorophenyl)carbamate](/img/structure/B6494801.png)

![N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide](/img/structure/B6494811.png)
![3-chloro-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B6494816.png)

![3-(2H-1,3-benzodioxol-5-yl)-1-[(4E)-3-(2-methoxyethyl)-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene]urea](/img/structure/B6494833.png)
